![molecular formula C14H15ClN2O B610029 PF-3774076 CAS No. 1171824-96-6](/img/structure/B610029.png)
PF-3774076
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PF-3774076 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
PF-3774076 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxymethyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemical Applications
PF-3774076 serves as a reference compound in studies involving alpha-1A adrenoceptor agonists. Its unique structure allows it to be utilized in various chemical reactions, including:
- Oxidation : this compound can be oxidized to form derivatives such as carboxylic acids or ketones.
- Reduction : Reduction processes can modify its functional groups, yielding alcohols or amines.
- Substitution : The compound can undergo substitution reactions, particularly at the chloro and methoxymethyl positions.
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction, often conducted under controlled conditions to minimize side reactions.
Biological Applications
In biological research, this compound is instrumental in studying the role of alpha-1A adrenoceptors in various physiological processes. Its applications include:
- Mechanism of Action : this compound selectively binds to and activates the alpha-1A adrenoceptor, leading to increased peak urethral pressure. This mechanism is particularly beneficial in treating stress urinary incontinence, as it enhances urethral closure reflexes .
- Cell Culture Studies : The compound has been tested in CHO-K1 cells expressing human alpha-1A adrenoceptors. Studies have measured intracellular calcium mobilization and ERK1/2 phosphorylation to assess the compound's efficacy compared to other agonists .
Medical Applications
The primary medical application of this compound lies in its potential therapeutic use for conditions such as stress urinary incontinence. By selectively activating the alpha-1A adrenoceptor, it increases urethral pressure, providing a pharmacological approach to managing this condition. Research indicates that its selectivity minimizes side effects typically associated with non-selective adrenoceptor agonists .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Urethral Pressure Profile Studies : Research involving urethral pressure profiles demonstrates that this compound significantly increases peak urethral pressure in a dose-dependent manner, highlighting its potential for clinical use in urinary incontinence .
- Comparative Efficacy Studies : In comparative studies with other alpha-1 agonists, this compound exhibited superior selectivity for the alpha-1A subtype over alpha-1B and alpha-1D subtypes. This selectivity is crucial for reducing unwanted side effects associated with broader receptor activation .
Summary Table of Key Findings
Study Focus | Findings |
---|---|
Mechanism of Action | Selective activation of alpha-1A adrenoceptor |
Chemical Reactions | Oxidation and reduction capabilities |
Biological Efficacy | Increased peak urethral pressure |
Comparative Selectivity | Higher selectivity for alpha-1A over other subtypes |
Mécanisme D'action
PF-3774076 exerts its effects by selectively binding to and activating the alpha-1A adrenoceptor. This activation leads to an increase in peak urethral pressure, which is beneficial in conditions like stress urinary incontinence. The compound’s selectivity for the alpha-1A adrenoceptor over other adrenoceptor subtypes (alpha-1B and alpha-1D) minimizes unwanted side effects .
Comparaison Avec Des Composés Similaires
PF-3774076 is unique in its high selectivity and potency as a partial agonist at the alpha-1A adrenoceptor. Similar compounds include:
- 2-[(1R)-5-Chloro-2,3-dihydro-4-(methoxymethyl)-1H-inden-1-yl]-1H-imidazole
- PF-04802367
- PF-4708671
- PF-06281355
These compounds share structural similarities but differ in their selectivity and potency profiles. This compound stands out due to its high central nervous system penetration and selective agonism at the alpha-1A adrenoceptor .
Activité Biologique
PF-3774076 is a selective compound that primarily acts as a partial agonist at the α1A-adrenoceptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular and central nervous system disorders. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
This compound exhibits its biological activity through selective binding to the α1A-adrenoceptor, a subtype of the adrenergic receptor family. This receptor is involved in various physiological processes, including smooth muscle contraction and neurotransmitter release. The compound's binding affinity and functional selectivity have been characterized in both human and canine recombinant receptors, demonstrating its potential for targeted therapeutic effects without significant off-target interactions .
Binding Affinity
The binding affinity of this compound has been quantified using Ki values, which indicate the concentration required to inhibit receptor binding. For the α1A-adrenoceptor, this compound has shown a Ki value in the low nanomolar range, suggesting high potency. The selectivity profile indicates that it preferentially engages with α1A over other adrenergic receptor subtypes, minimizing unwanted side effects associated with broader adrenergic activation .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
Parameter | Value |
---|---|
Target Receptor | α1A-Adrenoceptor |
Ki Value | Low nanomolar (specific value not disclosed) |
Selectivity | High for α1A vs. other subtypes |
Functional Activity | Partial agonist |
Species Tested | Human, Canine |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound, highlighting its potential applications:
- Cardiovascular Effects : Research indicates that this compound can modulate vascular tone through its action on α1A-adrenoceptors. In vitro studies demonstrated that it could induce vasodilation in isolated vascular tissues by selectively activating these receptors .
- Central Nervous System Applications : The compound has been evaluated for its effects on neurotransmitter systems within the CNS. Preliminary findings suggest that this compound may influence norepinephrine release, which is critical for mood regulation and cognitive function .
- Comparative Studies : Comparative analyses with other known α1-adrenoceptor modulators have shown that this compound possesses a unique profile that allows for effective modulation of receptor activity without eliciting full agonist responses, which could lead to adverse effects associated with overstimulation .
Propriétés
IUPAC Name |
2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAOKMSNCWOHS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1CCC2C3=NC=CN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC2=C1CC[C@H]2C3=NC=CN3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-3774076 interact with its target and what are the downstream effects?
A: this compound acts as a central nervous system (CNS) penetrant, potent, and selective partial agonist at the human α1A-adrenoceptor []. This means it binds to the α1A-adrenoceptor and partially activates it compared to a full agonist. This partial activation leads to increased peak urethral pressure in a dose-dependent manner, affecting both the proximal and distal portions of the urethra []. This effect is believed to be mediated through a central mechanism of action [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While the provided research [] doesn't delve deep into specific SAR details for this compound, it highlights that achieving the desired level of urethral selectivity over cardiovascular events proved challenging. This suggests that modifications to the structure could impact its selectivity profile. Further research exploring different structural analogs and their activity would be needed to establish a comprehensive SAR understanding.
Q3: What are the limitations of this compound as a potential treatment for SUI?
A: Despite its promising preclinical profile, this compound did not demonstrate sufficient separation between desired urethral effects and undesired cardiovascular effects in in vivo models []. This lack of selectivity is likely due to the activation of both peripheral and central α1A-adrenoceptors []. Therefore, while central, partial α1A-agonists like this compound hold potential for SUI treatment, achieving a desirable therapeutic window remains a challenge.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.